![molecular formula C39H44N4O8S2 B2547460 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide CAS No. 374566-16-2](/img/structure/B2547460.png)

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

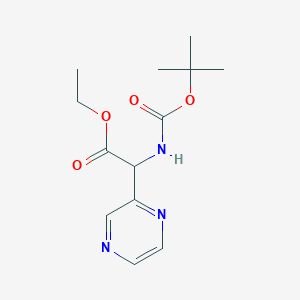

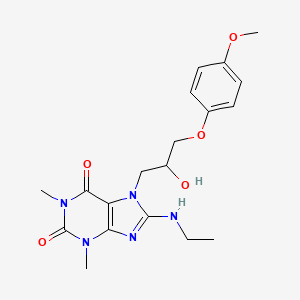

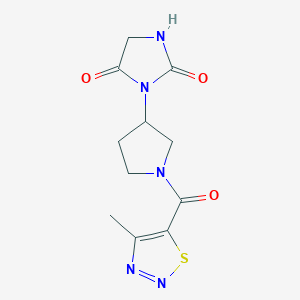

The compound is a complex benzamide with multiple sulfonyl and morpholinyl groups. It is not directly mentioned in the provided papers, but its structure suggests it could be related to various sulfonamide compounds that have been synthesized and studied for their biological activities, such as antimicrobial, anticonvulsant, and electrophysiological properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides or other sulfonyl derivatives. For example, paper describes the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), which reacts with secondary amines. Similarly, paper details the synthesis of sulfonamide derivatives from a dimethylaminomethylene precursor. These methods could potentially be adapted for the synthesis of the compound , considering the presence of morpholinyl and sulfonyl groups in its structure.

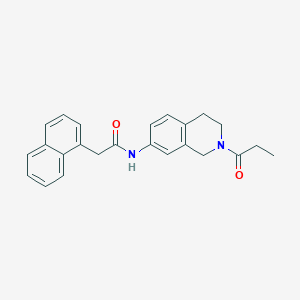

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography has been used to determine the crystal structures of some sulfonamide compounds, as reported in paper . The molecular structure of the compound would likely exhibit similar features, with the potential for intramolecular hydrogen bonding and conformational rigidity due to the presence of multiple aromatic rings and sulfonyl groups.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For instance, paper discusses the synthesis of sulfonamide-derived ligands and their metal complexes, indicating that sulfonamides can act as ligands in coordination chemistry. Paper explores alkylation reactions at the benzo moiety of sulfonylbenzo[a]heptalenes. The compound may also undergo similar reactions, given its structural similarity to these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can vary widely depending on their specific structures. For example, paper discusses the importance of pyridine basicity, stability, and activity in benzimidazole sulfoxide H+/K+-ATPase inhibitors. The compound , with its multiple aromatic rings and sulfonyl groups, would likely have a high molecular weight, and its solubility and stability would be influenced by the nature of its substituents and the overall molecular conformation.

Relevant Case Studies

While the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been evaluated for various biological activities. For instance, paper examines the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, and paper reports on the anticonvulsant activity of benzothiazole coupled sulfonamide derivatives. These studies suggest that the compound could also have potential biological applications, warranting further investigation.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

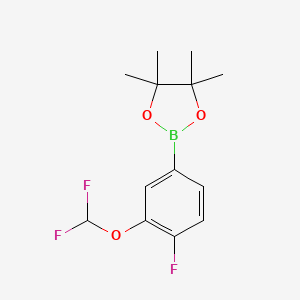

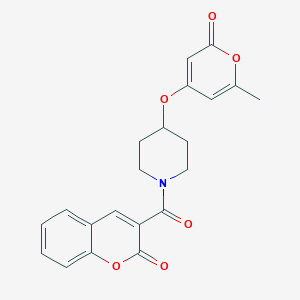

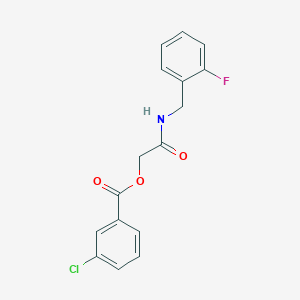

Research into compounds with sulfonamide and morpholine moieties often focuses on their synthesis and chemical properties. These studies aim to develop efficient synthetic routes and understand the chemical behavior of these compounds under different conditions. The synthesis of bioactive molecules involving fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole highlights the interest in creating compounds with specific functional groups for biological and pharmacological screening (Patel et al., 2009).

Biological and Pharmacological Screening

Compounds containing sulfonyl and morpholinyl groups are frequently investigated for their biological activities. For example, studies on triazolinone biphenylsulfonamide derivatives as orally active angiotensin II antagonists explore the potential of such compounds in addressing cardiovascular diseases (Ashton et al., 1994). Similarly, the exploration of benzothiazole coupled sulfonamide derivatives for their anticonvulsant activity shows the interest in developing new therapeutic agents (Khokra et al., 2019).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of sulfonamide derivatives are significant areas of research. Compounds synthesized from sulfamerazine and substituted aromatic amines have been evaluated for their inhibitory activities against acetylcholinesterase and carbonic anhydrases, showcasing the versatility of sulfonamide derivatives in targeting different enzymes and pathogens (Bilginer et al., 2020).

Drug Development and Medicinal Chemistry

The development of new drugs often involves the synthesis of compounds with specific functional groups known for their pharmacological effects. The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents illustrate the ongoing efforts to create more effective and targeted therapies (Sahin et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N4O8S2/c1-26-22-42(23-27(2)50-26)52(46,47)36-17-9-32(10-18-36)38(44)40-34-13-5-30(6-14-34)21-31-7-15-35(16-8-31)41-39(45)33-11-19-37(20-12-33)53(48,49)43-24-28(3)51-29(4)25-43/h5-20,26-29H,21-25H2,1-4H3,(H,40,44)(H,41,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHBZRDSBHHLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(OC(C6)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)